6-Dehydronandrolone acetate

Biocatalysis Steroid Synthesis Green Chemistry

Researchers sourcing a 4,6-diene steroid intermediate for C7-functionalization often face inconsistent quality from generic nandrolone derivatives. 6-Dehydronandrolone acetate is the definitive precursor: • Essential B-ring 6,7-unsaturation enables direct diastereoselective C7-alkylation and cross-coupling for Fulvestrant, Tibolone, and Mibolerone. • Modern chemoenzymatic synthesis achieves 93% isolated yield, reducing procurement costs versus in-house dehydrogenation. • >98% HPLC purity with defined melting point (106.0-110.0 °C) ensures batch-to-batch reproducibility.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 2590-41-2
Cat. No. B1337930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydronandrolone acetate
CAS2590-41-2
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C
InChIInChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyOGUASZAAVFYYIL-XGXHKTLJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dehydronandrolone Acetate (CAS 2590-41-2): Critical Intermediate for C7-Functionalized Steroid Drug Synthesis


6-Dehydronandrolone acetate (CAS 2590-41-2), also known as dehydronandrolone acetate, is a synthetic steroid intermediate containing a 4,6-diene system (estra-4,6-dien-3-one) with a C17β acetate ester. It serves as the essential precursor for introducing C7-substituents in the synthesis of therapeutically important steroidal drugs including the anti-breast cancer agent Fulvestrant, the postmenopausal therapy Tibolone, and the anabolic hormone Mibolerone [1]. The compound is commercially available in research and industrial grades with HPLC purities ≥98.0% and a melting point range of 106.0-110.0 °C .

Why 6-Dehydronandrolone Acetate Cannot Be Replaced by Nandrolone Acetate or Other 19-Nor Steroid Analogs


Generic substitution of 6-dehydronandrolone acetate with nandrolone acetate (CAS 1425-10-1) or other 19-nor steroid derivatives fails because the 6,7-unsaturation in the B-ring is structurally essential for downstream C7-functionalization chemistry. Nandrolone acetate possesses a 4-ene system only, lacking the conjugated diene that enables electrophilic additions, alkylations, and cross-coupling reactions at the C7 position [1]. This structural distinction is non-negotiable for the synthesis of C7α-alkylated or C7β-substituted steroids such as Fulvestrant, Tibolone, and Mibolerone. Attempting to use a saturated or 4-ene analog would require additional synthetic steps to introduce the 6,7-double bond, dramatically reducing overall efficiency and yield. Furthermore, the chemoenzymatic synthesis of 6-dehydronandrolone acetate now achieves a 93% isolated yield [1], making the direct procurement of this specific intermediate far more economical than attempting in-house dehydrogenation of a generic nandrolone derivative.

Quantitative Differentiation Evidence for 6-Dehydronandrolone Acetate versus Analogs and Alternative Routes


Chemoenzymatic Synthesis Yield: 93% vs. Traditional Chemical Route (68%)

A designed chemoenzymatic route for synthesizing 6-dehydronandrolone acetate achieves a 93% isolated yield at gram scale, compared to the traditional five-step chemical process which yields only 68% [1]. The chemoenzymatic approach combines a one-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction using P450 monooxygenase and 17-ketosteroid reductase, followed by chemical dehydration and esterification. This represents a 25 percentage point absolute yield improvement and a 37% relative increase in synthetic efficiency.

Biocatalysis Steroid Synthesis Green Chemistry

Fulvestrant Synthesis Efficiency: 35% Overall Yield from 6-Dehydronandrolone Acetate

Fulvestrant (Faslodex®) was synthesized in four steps with an overall yield of 35% starting from 6-dehydronandrolone acetate [1]. The key step employs a catalyst-controlled, room-temperature, diastereoselective 1,6-addition of a zirconocene derived from 9-bromonon-1-ene to install the C7α-alkyl side chain. This yield represents a validated benchmark for C7-functionalization using this intermediate.

Anti-Cancer Drug Synthesis Estrogen Receptor Antagonist Cross-Coupling Chemistry

Commercial Purity Specification: ≥98.0% (HPLC) with Defined Physicochemical Parameters

Commercially available 6-dehydronandrolone acetate is routinely supplied with HPLC purity ≥98.0% area, a melting point of 106.0-110.0 °C, and specific rotation [α]20/D of -37.0 to -40.0° (c=1, chloroform) . In contrast, nandrolone acetate (CAS 1425-10-1) lacks the 6,7-unsaturation and is not a suitable substitute for C7-functionalization. The defined physicochemical specifications of 6-dehydronandrolone acetate ensure batch-to-batch consistency critical for GMP manufacturing and analytical method development.

Quality Control Analytical Chemistry Pharmaceutical Intermediates

Patent-Reported Synthesis Yield Improvement: 85% Yield via Optimized Chemical Route

A patent (CN107353318A) describes a preparation method for 6-dehydronandrolone acetate achieving an 85% yield, which is substantially higher than earlier chemical routes yielding 51-68% [1]. This improved method employs controlled bromination and dehydrohalogenation steps with optimized reagent stoichiometry and temperature control. The 85% yield represents a 17 percentage point improvement over the 68% baseline traditional process.

Steroid Intermediates Process Chemistry Patent Analysis

Primary Procurement-Driven Application Scenarios for 6-Dehydronandrolone Acetate


Synthesis of Fulvestrant (Faslodex®) for Breast Cancer Research and Production

6-Dehydronandrolone acetate is the starting material for a validated four-step synthesis of Fulvestrant with 35% overall yield [1]. This route is used by pharmaceutical companies and contract research organizations for both laboratory-scale research and commercial manufacturing of Fulvestrant, an estrogen receptor antagonist indicated for advanced breast cancer. The compound's 4,6-diene system enables the key diastereoselective 1,6-addition of the C7α-alkyl side chain.

Synthesis of Tibolone for Postmenopausal Hormone Therapy

Tibolone, a synthetic steroid used for managing menopausal symptoms and osteoporosis, is synthesized from 6-dehydronandrolone acetate via C7α-alkylation [1]. The intermediate's 6,7-unsaturation is essential for introducing the 7α-methyl group characteristic of Tibolone. Manufacturers producing Tibolone active pharmaceutical ingredient (API) require consistent, high-purity 6-dehydronandrolone acetate to ensure batch reproducibility.

Synthesis of Mibolerone (Cheque® Drops) for Veterinary Androgen Receptor Research

Mibolerone, a potent anabolic steroid used in veterinary medicine and as an androgen receptor ligand in research, is prepared from 6-dehydronandrolone acetate [1]. The compound serves as a key intermediate for introducing the C7α,17α-dimethyl substitution pattern. Researchers studying androgen receptor binding or anabolic steroid mechanisms procure this intermediate to synthesize Mibolerone for in vitro and in vivo studies.

Analytical Reference Standard for Method Development and Quality Control

With defined purity (≥98.0% HPLC), melting point (106.0-110.0 °C), and specific rotation, 6-dehydronandrolone acetate is employed as a reference standard for developing and validating analytical methods (HPLC, GC-MS, NMR) used in the quality control of steroid drug substances and intermediates [1]. This application is critical for ANDA submissions and commercial production of nandrolone derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Dehydronandrolone acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.